Squamocin

説明

特性

IUPAC Name |

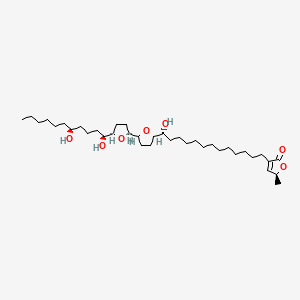

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32-,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEFUOXKPZLQMM-AUDZWCKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152793 | |

| Record name | Squamocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120298-30-8 | |

| Record name | Squamocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120298-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squamocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120298308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squamocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Squamocin from Annona squamosa

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Annona squamosa L., commonly known as sugar apple or custard apple, is a fruit-bearing plant belonging to the Annonaceae family.[1][2] Beyond its culinary uses, this plant is a rich reservoir of bioactive phytochemicals, including alkaloids, flavonoids, and a unique class of polyketides known as Annonaceous acetogenins (B1209576) (ACGs).[1][3] ACGs are characterized by a long aliphatic chain containing oxygenated functional groups and a terminal γ-lactone ring, and they exhibit potent cytotoxic, antitumor, and insecticidal properties.[1][4][5] Among the most significant acetogenins isolated from A. squamosa is Squamocin, a compound of considerable interest for its therapeutic potential. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound.

Discovery and Initial Characterization

Annonaceous acetogenins were first discovered in 1982 by Jolad et al.[6] Subsequently, a new trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone, named this compound, was isolated from the seeds of Annona squamosa.[7] Early investigations identified this compound (also referred to as Annonin I) and related compounds like neoannonin from the seeds, noting their potent insecticidal activity against the fruit fly, Drosophila melanogaster.[8][9] Structural elucidation was accomplished through spectral analysis and chemical degradation, revealing its complex polyketide structure.[7]

This compound is a C37 acetogenin (B2873293) with the molecular formula C₃₇H₆₆O₇ and a molecular weight of 622.9 g/mol .[10][11] Its structure features a bis-tetrahydrofuran (THF) ring system along the long hydrocarbon chain, which is crucial for its biological activity.[4][12]

Experimental Protocols for Isolation and Purification

The isolation of this compound from A. squamosa, primarily from the seeds, is a multi-step process owing to its lipophilic nature and the presence of numerous structurally similar acetogenins.[13] The general workflow involves extraction, fractionation, and purification.

General Experimental Workflow

Below is a diagram illustrating the typical workflow for the isolation and purification of this compound.

Protocol 1: Solvent Extraction and Column Chromatography

This protocol is a widely used conventional method for isolating this compound.

-

Preparation of Plant Material: Air-dry the seeds of Annona squamosa at room temperature and grind them into a coarse powder.

-

Soxhlet Extraction: Extract the powdered seeds (approx. 500g) with methanol or ethanol (B145695) for 24-48 hours using a Soxhlet apparatus.[14] Alternative methods like maceration can also be used, involving soaking the powder in the solvent for several days with frequent agitation.[15]

-

Concentration: Concentrate the resulting methanolic or ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark crude extract.

-

Fractionation by Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Perform gradient elution by gradually increasing the polarity of the mobile phase. A typical gradient starts with n-hexane, followed by mixtures of n-hexane/ethyl acetate, ethyl acetate, and finally ethyl acetate/methanol.[6]

-

-

Monitoring Fractions: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) on silica gel plates.[5] Visualize the spots under UV light or by spraying with a suitable reagent. Kedde reagent is often used for detecting the α,β-unsaturated γ-lactone ring of acetogenins, which appears as a distinctive dark green or purple spot.[16]

-

Pooling and Re-chromatography: Pool the fractions containing compounds with similar Rf values to this compound. These enriched fractions may require further rounds of column chromatography with different solvent systems to improve separation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is essential.[5]

-

System: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

-

Stationary Phase: A reversed-phase C18 column is typically used.[5]

-

Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water is common.[5]

-

Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Detection: Inject the sample into the HPLC system. Monitor the elution profile at 210-220 nm, as acetogenins exhibit weak UV absorption in this range due to their lactone moiety.[5]

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound. The purity of the isolated compound can be confirmed by analytical HPLC.

Quantitative Analysis

Quantitative data on this compound content varies depending on the source of the plant material and the extraction method used.

Table 1: this compound Content and Spectroscopic Data

| Parameter | Value / Data | Source | Reference(s) |

| Content in Fruit Pulp | 13.5 - 36.4 mg/fruit | A. squamosa from various locations | [17] |

| Content in Seed Extract | 710.6 ± 10.9 µg/mg (Cultivar A) | Methylene chloride extract of seeds | [18] |

| Molecular Formula | C₃₇H₆₆O₇ | N/A | [10] |

| Molecular Weight | 622.9 g/mol | N/A | [10][11] |

| ¹H NMR (Key Signals) | δ 7.29 (br s), 5.1 (m), 1.4 (d) | Confirms α,β-unsaturated-γ-lactone | [19] |

| ¹³C NMR (Key Signals) | δ 169.3, 150.9, 133.7, 78.2, 17.9 | Confirms α,β-unsaturated-γ-lactone | [19] |

| Mass Spectrometry (EI-MS) | Key fragments at m/z 501, 365, 295, 239 | Indicates fissions at specific C-C bonds | [18] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ Value | Activity | Reference(s) |

| H460 (Lung Cancer) | 0.0492 µg/mL (this compound III) | Selective Cytotoxicity | [19] |

| Hep G2 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |

| SMMC 7721 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |

| BEL 7402 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |

| BGC 803 (Gastric Cancer) | Potent Activity | Cytotoxicity | [19] |

Mechanism of Action and Signaling Pathways

The potent biological activities of this compound and other Annonaceous acetogenins are primarily attributed to their ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[13][20] This inhibition disrupts ATP production, leading to cellular energy depletion and ultimately apoptosis (programmed cell death).

Mitochondrial Complex I Inhibition Pathway

The diagram below illustrates the primary mechanism of action for this compound.

In addition to Complex I inhibition, some studies suggest that the antitumor effects of compounds from A. squamosa may also involve the downregulation of other critical cell signaling pathways, such as the Interleukin-6/Jak/Stat3 pathway, which is involved in inflammation, cell survival, and proliferation.[3]

Conclusion

This compound, a prominent Annonaceous acetogenin from Annona squamosa, continues to be a molecule of significant scientific interest due to its potent cytotoxic and antitumor properties. The isolation and purification of this compound require a systematic approach involving solvent extraction followed by meticulous chromatographic separation. The primary mechanism of action, through the potent inhibition of mitochondrial Complex I, highlights its potential as a lead compound in the development of novel anticancer therapeutics. Further research focusing on optimizing delivery systems to improve bioavailability and reduce off-target toxicity is crucial for its translation into clinical applications.[5]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. ijcrt.org [ijcrt.org]

- 4. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochemjournal.com [biochemjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound-C | C37H66O7 | CID 101240443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound-O(1) and this compound-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agriculturaljournals.com [agriculturaljournals.com]

- 14. bbrc.in [bbrc.in]

- 15. jetir.org [jetir.org]

- 16. researchgate.net [researchgate.net]

- 17. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative phytochemical and pharmacological analysis of two cultivars of Annona squamosa L. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Squamocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental protocols for Squamocin, a prominent member of the Annonaceous acetogenins (B1209576). This class of natural products has garnered significant attention for its potent cytotoxic and antitumor activities.

Chemical Structure of this compound

This compound is a C37 fatty acid derivative characterized by a core structure containing adjacent bis-tetrahydrofuran (THF) rings, a long aliphatic chain with multiple stereocenters, and a terminal α,β-unsaturated γ-lactone (butenolide) ring.[1] This complex architecture is responsible for its biological activity. The general structure of this compound is presented below. It is important to note that "this compound" can refer to a family of closely related stereoisomers.

Core Structural Features:

-

Bis-tetrahydrofuran (THF) Core: This central feature is crucial for its biological activity. The relative and absolute stereochemistry of the chiral centers on these rings significantly influences the molecule's potency.

-

Aliphatic Chain: A long hydrocarbon chain with hydroxyl groups at specific positions. The stereochemistry of these hydroxyl groups is a key distinguishing feature among different this compound isomers.

-

α,β-Unsaturated γ-Lactone: This reactive moiety is essential for the cytotoxic effects of many acetogenins, acting as a Michael acceptor.

Diagram of the General Chemical Structure of this compound

A simplified representation of the key functional moieties within the this compound molecule.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its related isomers. This data is essential for the identification and characterization of these compounds.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₆O₇ | [2] |

| Molecular Weight | 622.9 g/mol | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| FT-IR | Characteristic bands for hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O-C stretching of the THF rings. | [1] |

| FT-Raman | Complements the FT-IR data for vibrational analysis. | [1] |

| UV-Vis (in Methanol) | Used for characterization and quantification. | [4] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation. | [5] |

| ¹H-NMR | Complex spectrum with characteristic signals for the protons on the THF rings, the lactone moiety, and the carbinol protons. | [6] |

| ¹³C-NMR | Reveals the number and types of carbon atoms, confirming the carbon skeleton. | [6] |

Stereochemistry of this compound

The biological activity of this compound is highly dependent on its stereochemistry, with numerous chiral centers present in the molecule. The absolute configuration of these centers is a critical aspect of its chemical identity. Different isomers of this compound have been identified, each with a unique stereochemical arrangement.

Table 3: Absolute Configuration of Chiral Centers in Selected this compound Isomers

| Isomer | C-12 | C-15 | C-16 | C-19 | C-20 | C-23 | C-24 | C-28 | C-36 | Reference |

| This compound-O(1) | R | R | R | R | R | R | S | S | S | [7] |

| This compound-O(2) | S | R | R | R | R | R | S | S | S | [7] |

The determination of the absolute configuration of the numerous stereocenters in this compound is a complex task, often requiring a combination of advanced spectroscopic techniques and chemical derivatization.

Experimental Protocols

Isolation and Purification of this compound from Annona squamosa Seeds

The following is a generalized protocol for the extraction and purification of this compound from its natural source.

Diagram of the Experimental Workflow for this compound Isolation

A generalized workflow for the isolation and purification of this compound.

Protocol Details:

-

Preparation of Plant Material: Dried seeds of Annona squamosa are ground into a fine powder.[8]

-

Extraction: The powdered seeds are extracted with a suitable organic solvent, such as methanol (B129727) or n-hexane. This can be achieved through maceration (soaking at room temperature for 24-72 hours) or Soxhlet extraction (continuous extraction with a hot solvent for 4-6 hours).[8]

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.[8]

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[8]

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[8]

-

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are pooled and further purified by reverse-phase HPLC on a C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase.[8][9] The purified this compound is collected for characterization.

Determination of Absolute Stereochemistry using Mosher's Method

Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols.[10]

Diagram of the Mosher's Method Workflow

Workflow for determining absolute configuration using Mosher's ester analysis.

Protocol Details:

-

Esterification: The isolated this compound is reacted in two separate experiments with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (S)- and (R)-MTPA esters, which are diastereomers.[10][11]

-

¹H-NMR Analysis: The ¹H-NMR spectra of both diastereomeric esters are recorded.[11]

-

Chemical Shift Analysis: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are assigned for both the (S)- and (R)-MTPA esters.

-

Calculation of Δδ: The difference in chemical shifts (Δδ = δS - δR) is calculated for each pair of corresponding protons.[11]

-

Determination of Absolute Configuration: The sign of the Δδ values for the protons on either side of the carbinol center allows for the assignment of the absolute configuration as either R or S.[10][11]

Mechanism of Action and Signaling Pathway

This compound exerts its potent cytotoxic effects through multiple mechanisms, with the inhibition of mitochondrial complex I being a well-established target.[12] More recently, it has been shown to induce endoplasmic reticulum (ER) stress, leading to the degradation of key oncoproteins.

A recently elucidated signaling pathway demonstrates that this compound suppresses tumor growth by triggering ER stress, which in turn leads to the ER-associated degradation (ERAD) of the oncogenic proteins EZH2 and MYC.[7]

Diagram of the this compound-Induced ER Stress Signaling Pathway

Signaling pathway of this compound leading to tumor growth suppression.

This pathway highlights a novel mechanism of action for this compound, providing new avenues for its therapeutic application and for the development of novel anticancer drugs that target the ER stress response.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Experimental isolation and spectroscopic characterization of this compound acetogenin combining FT-IR, FT-Raman and UV–Vis spectra with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-O(1) and this compound-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Annonacins and Annonastatin from Annona squamosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins. (2006) | Romain Duval | 37 Citations [scispace.com]

Squamocin and its Analogues: A Technical Guide to their Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins, a family of potent bioactive compounds isolated from plants of the Annonaceae family, have garnered significant attention for their diverse pharmacological activities, most notably their profound cytotoxic effects against a wide range of cancer cell lines.[1] Squamocin, a prominent member of this class, alongside its various analogues, has been the subject of extensive research to elucidate its therapeutic potential. These C-35 or C-37 long-chain fatty acid derivatives are characterized by the presence of one or more tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone.[2] This technical guide provides an in-depth overview of this compound and its analogues, focusing on their chemical structures, cytotoxic activities, and the molecular mechanisms underlying their anticancer effects.

Chemical Structures and Cytotoxicity

The cytotoxic potency of this compound and its analogues is intricately linked to their chemical structures. Key structural features that influence their activity include the number and arrangement of THF rings, the stereochemistry of hydroxyl groups, and the nature of the terminal lactone ring.[2][3] The table below summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogues against various cancer cell lines, highlighting the structure-activity relationships within this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | 0.004 | [4] |

| This compound | A-549 (Lung) | 0.01 | [4] |

| This compound | HepG2 (Liver) | 0.001 | [4] |

| This compound | K-562 (Leukemia) | 0.002 | [4] |

| This compound | DLA (Ascites) | 0.149 | [4] |

| This compound | EAC (Ascites) | 0.098 | [4] |

| This compound P | SMMC 7721/T (Liver) | 0.435 | |

| This compound P | MCF-7/ADR (Breast) | 3.34 | |

| This compound P | A549/T (Lung) | 6.32 | |

| Asimicin | 3PS (Murine Leukemia) | 0.025 (µg/kg) | [1] |

| Rollinone | 3PS (Murine Leukemia) | 1.4 (mg/kg) | [1] |

| Uvaricin | 3PS (Murine Leukemia) | 1.4 (mg/kg) | [1] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound and its analogues is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5] This disruption of cellular energy production preferentially affects cancer cells, which have a high energy demand. Beyond this primary target, these compounds induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Mitochondrial Apoptotic Pathway

This compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death. This is initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates a cascade of caspases, the executioners of apoptosis. A key player in this cascade is caspase-3, which is activated by this compound and leads to the cleavage of cellular substrates, ultimately resulting in cell death.[6] In-silico studies suggest that this compound may directly inhibit the anti-apoptotic protein Bcl-xL.[7]

Caption: this compound-induced mitochondrial apoptosis.

Cell Cycle Arrest at G1 Phase

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G1 phase in several cancer cell lines.[3] This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell proliferation. The G1/S transition is a critical checkpoint in the cell cycle, regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with their regulatory partners, the D-type cyclins (e.g., Cyclin D1).[8][9] While the precise mechanism of this compound-induced G1 arrest is still under investigation, it is hypothesized that it may involve the downregulation of Cyclin D1 and the subsequent inhibition of CDK4/6 activity. This leads to the hypophosphorylation of the retinoblastoma protein (pRb), which then remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Caption: Proposed mechanism of this compound-induced G1 arrest.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: MTT assay workflow for cytotoxicity.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Apoptosis assay workflow.

Western Blot for Caspase Activation

Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis.

Workflow:

Caption: Western blot workflow for caspase activation.

Conclusion and Future Perspectives

This compound and its analogues from the Annonaceae family represent a promising class of natural products with potent anticancer activity. Their multifaceted mechanism of action, involving the inhibition of mitochondrial respiration, induction of apoptosis, and cell cycle arrest, makes them attractive candidates for further drug development. Future research should focus on optimizing their therapeutic index through medicinal chemistry efforts to enhance their selectivity for cancer cells and reduce potential neurotoxicity. Furthermore, a deeper understanding of their interactions with various signaling pathways will be crucial for their successful translation into clinical applications.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Modelling Analysis of this compound as Potential BCL-XL Anti-apoptotic Protein Inhibitor [publishing.emanresearch.org]

- 8. Cyclin D1 and cyclin D-dependent kinases enhance oral keratinocyte proliferation but do not block keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

Squamocin's Mechanism of Action as a Mitochondrial Complex I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin, a member of the Annonaceous acetogenin (B2873293) family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a cascade of cellular events including decreased ATP production, induction of oxidative stress, and activation of specific signaling pathways that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a mitochondrial complex I inhibitor. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Annonaceous acetogenins (B1209576) are a class of polyketides isolated from plants of the Annonaceae family.[1] Many of these compounds, including this compound, exhibit potent cytotoxic and antitumor activities.[2] The primary mechanism underlying these effects is the inhibition of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[1][2] By blocking the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, this compound effectively cripples cellular energy production and induces a state of metabolic crisis.[2][3] This guide will dissect the molecular interactions and cellular consequences of this compound's inhibitory action on mitochondrial complex I.

Molecular Mechanism of Complex I Inhibition

This compound is a highly potent inhibitor of mammalian mitochondrial complex I.[1] Its inhibitory constant is lower than that of piericidin, a well-known complex I inhibitor.[4]

Binding Site

Annonaceous acetogenins, including this compound, are thought to bind within the ubiquinone-binding pocket of complex I.[5] This binding is mutually exclusive with that of piericidin, suggesting an overlapping binding site.[1] Competition experiments with various inhibitors suggest the existence of a large, cooperatively regulated inhibitor/ubiquinone-binding pocket within the catalytic core of the enzyme.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data available on the cytotoxic and mitochondrial effects of this compound and related extracts.

Table 1: Cytotoxicity of this compound (and related extracts) in Various Cancer Cell Lines

| Cell Line | Compound/Extract | IC50 Value | Reference |

| KB (human oral cancer) | Annona squamosa Petroleum Ether Extract | 22.4 µg/ml | [6] |

| A-549 (human lung cancer) | Annona squamosa Petroleum Ether Extract | 154 µg/ml | [6] |

| MCF-7 (human breast cancer) | Annona squamosa Petroleum Ether Extract | 136.1 µg/ml | [6] |

| K-562 (human leukemia) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |

| DLA (Dalton's lymphoma ascites) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |

| EAC (Ehrlich ascites carcinoma) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |

| HNSCC (Head and Neck Squamous Cell Carcinoma) | This compound | Potent inhibition | [7] |

| Gastric Cancer | This compound | Potent inhibition | [7] |

| Colorectal Cancer | This compound | Potent inhibition | [7] |

Table 2: Effects of this compound on Mitochondrial Function

| Parameter | Cell Line/System | Treatment | Observed Effect | Reference |

| Mitochondrial Complex I Activity | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant decrease | [8] |

| Extracellular ATP Level | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant decrease | [8] |

| Intracellular ROS Level | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant increase | [8] |

Signaling Pathways and Cellular Consequences

The inhibition of mitochondrial complex I by this compound triggers a multifaceted cellular stress response.

Energy Depletion and AMPK Activation

The primary consequence of complex I inhibition is a rapid decrease in ATP synthesis.[2][3] This shift in the cellular energy balance, reflected by an increased AMP:ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9] Activated AMPK attempts to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes.[9]

Figure 1. this compound-induced AMPK activation pathway.

Oxidative Stress and Apoptosis

Inhibition of the electron transport chain by this compound leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), primarily superoxide (B77818), from complex I.[7][8] The accumulation of ROS induces oxidative stress, damages cellular components, and can trigger the intrinsic pathway of apoptosis.[8]

Endoplasmic Reticulum (ER) Stress and Protein Degradation

Recent evidence has linked this compound-induced mitochondrial dysfunction to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][3][7] this compound disrupts mitochondrial respiratory Complex I function, which in turn reduces ATP production and impairs the function of heat shock protein 90α (HSP90α).[2][7] These events provoke ER stress, leading to the activation of the UBA6-UBE2Z-FBXW7 ubiquitin cascade.[2][3] This cascade enhances the ubiquitylation and subsequent proteasomal degradation of key oncoproteins, including EZH2 and MYC, ultimately leading to tumor growth arrest.[2][3][7]

Figure 2. this compound-induced ER stress and protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating mitochondria from cultured cells for subsequent functional assays.

Materials:

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with homogenization buffer.

-

Repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for the downstream assay.

Figure 3. Workflow for mitochondrial isolation.

Mitochondrial Complex I (NADH Dehydrogenase) Activity Assay

This spectrophotometric assay measures the activity of complex I by monitoring the decrease in absorbance due to the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADH

-

Ubiquinone analog (e.g., decylubiquinone)

-

Rotenone (B1679576) (a specific complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Add isolated mitochondria to the assay buffer in a cuvette.

-

Add the ubiquinone analog.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

To determine the specific complex I activity, perform a parallel assay in the presence of rotenone and subtract this rate from the total rate.

Measurement of Cellular Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration and can be measured using extracellular flux analyzers.

Materials:

-

Cultured cells seeded in a microplate

-

Assay medium (e.g., DMEM without bicarbonate)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (complex I/III inhibitors)

-

Extracellular flux analyzer

Procedure:

-

Seed cells in the microplate and allow them to adhere.

-

Replace the culture medium with the assay medium and incubate.

-

Measure the basal OCR.

-

Inject this compound and monitor the change in OCR.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

ATP Depletion Assay

Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.

Materials:

-

Cultured cells

-

This compound

-

ATP assay kit (containing luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells to release ATP.

-

Add the ATP assay reagent to the cell lysate.

-

Measure the luminescence, which is proportional to the ATP concentration.

-

Normalize the results to the protein concentration of the cell lysate.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a ratiometric fluorescent dye that aggregates in mitochondria with high membrane potential (red fluorescence) and exists as monomers in the cytoplasm and in mitochondria with low membrane potential (green fluorescence).

Materials:

-

Cultured cells

-

JC-1 dye

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye.

-

Wash the cells to remove excess dye.

-

Analyze the red and green fluorescence using a fluorescence microscope or flow cytometer.

-

Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS) Production

Mitochondrial superoxide production can be specifically detected using the fluorescent probe MitoSOX Red.

Materials:

-

Cultured cells

-

MitoSOX Red reagent

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound.

-

Load the cells with MitoSOX Red.

-

Wash the cells.

-

Measure the red fluorescence, which is indicative of mitochondrial superoxide levels.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, and this action is central to its cytotoxic and antitumor effects. By disrupting cellular energy metabolism, inducing oxidative stress, and activating specific stress response pathways, this compound creates an intracellular environment that is incompatible with cell survival and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Annonaceous acetogenins. Further research is warranted to obtain more precise quantitative data on the direct effects of this compound on mitochondrial function and to fully map the downstream signaling consequences of its action.

References

- 1. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

Squamocin: A Comprehensive Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin, a member of the annonaceous acetogenins, is a naturally occurring polyketide isolated from the seeds of plants belonging to the Annonaceae family, such as Annona squamosa.[1] This class of compounds has garnered significant attention in oncological research due to its potent cytotoxic and antitumor properties. This compound has demonstrated a broad spectrum of activity against various cancer cell lines, including those that exhibit multidrug resistance.[2] Its mechanism of action is multifaceted, primarily involving the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the cytotoxic effects of this compound, focusing on its impact on various cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its evaluation.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.

IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data highlights the broad-spectrum anti-proliferative activity of this compound.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Head and Neck Squamous Cell Carcinoma | SCC15 | 11.65 µg/mL | 48h | [3] |

| Head and Neck Squamous Cell Carcinoma | SCC25 | 10.85 µg/mL | 48h | [3] |

| Breast Cancer | MCF-7 | 10.03 µg/mL | 24h | [1] |

| Chronic Myeloid Leukemia | K562 | 4.0 x 10⁻⁴ µg/mL | Not Specified | [4] |

| Hepatocellular Carcinoma | HLE | 3.7 x 10⁻³ µg/mL | Not Specified | [4] |

Note: The significant difference in IC50 values can be attributed to the inherent genetic and metabolic differences between cell lines.[1]

Induction of Apoptosis

A primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]

Quantitative Analysis of this compound-Induced Apoptosis

Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines. The following table presents available quantitative data on this compound-induced apoptosis.

| Cell Line | This compound Concentration | Apoptotic Cell Percentage (%) | Exposure Time | Reference |

| SCC15 | 10 µg/mL | Significant Increase | 24h | [3] |

| SCC25 | 10 µg/mL | Significant Increase | 24h | [3] |

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers a cascade of molecular events that culminate in apoptosis. Key proteins involved in this process include the Bcl-2 family proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).

-

Intrinsic Pathway: this compound's inhibition of mitochondrial Complex I leads to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the subsequent cleavage and activation of executioner caspases like caspase-3. This compound also upregulates the expression of pro-apoptotic proteins Bax and Bad.[1]

-

Extrinsic Pathway: Evidence suggests that this compound can also activate the extrinsic pathway, involving the activation of caspase-8.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in this compound-induced apoptosis. Studies have shown that this compound treatment leads to a decrease in the phosphorylation of ERK (a survival signal) and an increase in the phosphorylation of JNK (a pro-apoptotic signal).[2]

Below is a diagram illustrating the key signaling pathways involved in this compound-induced apoptosis.

Caption: this compound-Induced Apoptosis Signaling Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. The specific phase of the cell cycle at which arrest occurs can vary between different cancer cell lines.

Effect of this compound on Cell Cycle Distribution

The following table summarizes the observed effects of this compound on the cell cycle distribution in various cancer cell lines.

| Cell Line | This compound Concentration | Cell Cycle Arrest Phase | Reference |

| T24 (Bladder Cancer) | Not Specified | G1 Phase | [1] |

| K562 (Chronic Myeloid Leukemia) | Not Specified | G2/M Phase | [1] |

| SCC15 (Head and Neck Squamous Cell Carcinoma) | 10 µg/mL | S and G2/M Phases | [3] |

| SCC25 (Head and Neck Squamous Cell Carcinoma) | 10 µg/mL | S Phase | [3] |

| GBM8401 (Glioma), Huh-7 (Hepatocellular Carcinoma), SW620 (Colon Cancer) | 15, 30, 60 µM | G1 Phase | [2] |

Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

This compound-induced cell cycle arrest is mediated by its effects on the expression and activity of key cell cycle regulatory proteins. For instance, in T24 bladder cancer cells, this compound-induced G1 arrest is associated with the induction of p21, a cyclin-dependent kinase inhibitor.[1] In K562 cells, G2/M arrest is linked to the induction of p21 and p27 and a reduction in Cdk1 and Cdc25C kinase activities.[1] In head and neck squamous cell carcinoma cells, this compound downregulates the expression of S-phase biomarkers Cyclin A2 and CDK2, and the G2/M phase biomarker Cyclin B1.[3]

Below is a diagram illustrating the general mechanism of this compound-induced cell cycle arrest.

Caption: this compound-Induced Cell Cycle Arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to evaluate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Procedure:

-

Seed and treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with PI solution.

-

Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Procedure:

-

Treat cells with this compound and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-ERK, p-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram provides a general workflow for investigating the cytotoxic effects of this compound.

Caption: General Experimental Workflow.

Conclusion

This compound is a potent cytotoxic agent with significant anticancer activity against a broad range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways and the induction of cell cycle arrest. The detailed molecular pathways, including the inhibition of mitochondrial Complex I and modulation of key signaling proteins, provide a strong rationale for its further investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide offer a robust framework for researchers to evaluate and further elucidate the anticancer properties of this compound and other natural products. Further research is warranted to expand the quantitative dataset across a wider array of cancer cell lines and to explore its efficacy and safety in preclinical and clinical settings.

References

Squamocin: A Technical Guide to its Insecticidal Properties Against Agricultural Pests

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin, a prominent member of the annonaceous acetogenins (B1209576), has demonstrated significant insecticidal activity against a broad spectrum of agricultural pests. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a botanical insecticide. It details its mechanism of action, summarizes its efficacy through quantitative data, outlines experimental protocols for its study, and visualizes key biological pathways and workflows. The information presented is intended to support further research and development of this compound- Cbased pest management solutions.

Introduction

Annonaceous acetogenins are a class of naturally occurring polyketides found exclusively in the plants of the Annonaceae family.[1] Among these, this compound has emerged as a particularly potent insecticide.[2] Its complex chemical structure, featuring a long aliphatic chain with a terminal γ-lactone ring and adjacent bis-tetrahydrofuran (bis-THF) rings, is key to its biological activity.[3] This document synthesizes the existing research on this compound's insecticidal properties, offering a technical resource for the scientific community.

Mechanism of Action

The primary mode of action for this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing cell death.[1] This is particularly effective against organisms with high energy demands, such as insects.[4]

Recent studies have elucidated a more complex, multi-modal mechanism of action in insects. Research on Aedes aegypti larvae has shown that this compound induces cytotoxic effects in the midgut epithelium.[5][6][7] This is accompanied by an increase in the expression of autophagy-related genes, Atg1 and Atg8, suggesting that cell death is mediated, at least in part, by autophagy.[5][6][7] Furthermore, this compound exposure leads to a decrease in the expression of V-ATPase and aquaporin-4 (Aqp4) genes, which are crucial for maintaining ion and water balance in the midgut.[5][6][7] This multifaceted attack on essential cellular processes may reduce the likelihood of insects developing resistance.[5][7]

Quantitative Data on Insecticidal Efficacy

The insecticidal potency of this compound has been quantified against various agricultural and disease-vectoring pests. The following tables summarize the available data from multiple studies, providing a comparative look at its effectiveness.

Table 1: Mortality Rates of Various Pests Exposed to this compound

| Pest Species | This compound Concentration (µg/mL) | Exposure Time (hours) | Mortality Rate (%) | Reference |

| Spodoptera frugiperda | 50 | 72 | 93 | [8] |

| Spodoptera frugiperda | 100 | 72 | 100 | [8] |

| Aedes aegypti (larvae) | 50 | 6 | 100 | [3] |

| Aedes aegypti (larvae) | 80 | 6 | 100 | [3] |

| Aedes aegypti (larvae) | 100 | 6 | 100 | [3] |

Table 2: Lethal Concentration (LC50) Values of this compound Against Various Pests

| Pest Species | LC50 Value (µg/mL) | Exposure Time (hours) | Reference |

| Aedes aegypti (larvae) | 0.01 | 24 | [9][10] |

| Aedes aegypti (larvae) | 6.4 | 3.17 | [3] |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound, as well as the protocols for conducting insecticidal bioassays.

Extraction and Purification of this compound

The isolation of this compound from Annonaceae plant material, typically the seeds, involves several key steps.

a) Seed Preparation:

-

Collect mature seeds from Annona squamosa or other suitable Annonaceae species.

-

Thoroughly wash the seeds to remove any remaining pulp.

-

Air-dry the seeds at room temperature or in a low-temperature oven (40-50°C) until completely dry.[4]

-

Grind the dried seeds into a fine powder using a grinder or mill.[4]

b) Extraction: Two common methods for extraction are maceration and Soxhlet extraction.

-

Maceration:

-

Soak the powdered seeds in methanol (B129727) at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.[4]

-

Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.[4]

-

Filter the mixture to separate the methanol extract from the solid seed residue.[4]

-

The extraction process can be repeated on the residue to maximize yield.[4]

-

-

Soxhlet Extraction:

c) Solvent Evaporation:

-

Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude oil.[4]

d) Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column using n-hexane as the slurry solvent.[4]

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.[4]

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[4]

-

Collect the eluate in fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.[4]

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a mobile phase gradient of acetonitrile (B52724) and water.[4]

Insecticidal Bioassay Protocol

This protocol is a generalized procedure for assessing the insecticidal activity of this compound against a target pest.

-

Preparation of Test Solutions: Dissolve pure this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a stock solution. Prepare a series of dilutions from the stock solution to obtain the desired test concentrations.[3] A small amount of a surfactant like Tween 20 may be used to aid in solubilization in aqueous solutions.[3]

-

Test Organisms: Use a uniform population of the target insect pest (e.g., third-instar larvae of Aedes aegypti or Spodoptera frugiperda).[3]

-

Exposure Method:

-

For aquatic larvae (e.g., Aedes aegypti): Add the test solutions to containers with a known volume of water and a specific number of larvae (e.g., 20 larvae per replicate).[3]

-

For foliar pests (e.g., Spodoptera frugiperda): Evenly spray the test solutions onto host plant leaves. Allow the leaves to air dry before introducing the larvae.

-

-

Experimental Design: Conduct the assay in a completely randomized design with multiple replications (typically 3-4) for each concentration and a control group (solvent only). Maintain the experiment under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Data Analysis: Analyze the mortality data using Probit analysis to determine the LC50 and LC90 values.[3]

Conclusion

This compound exhibits potent insecticidal properties against a range of agricultural pests, functioning through a multi-faceted mechanism of action that includes the disruption of cellular energy metabolism and the induction of apoptosis in midgut cells. The quantitative data clearly demonstrates its lethality at low concentrations. The detailed experimental protocols provided herein offer a standardized framework for future research and development. Further investigation into formulation technologies and field efficacy is warranted to fully realize the potential of this compound as a viable and sustainable botanical insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Larvicidal and Cytotoxic Potential of this compound on the Midgut of Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae | PLOS One [journals.plos.org]

- 6. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insecticidal Effects of the Annonaceous Acetogenin this compound and the Acetogenin Fraction of Seeds of Rollinia occidentalis on Soybean and Corn Pests [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of this compound on Aedes aegypti larvae, its predators and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurotoxic Potential and Side Effects of Squamocin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Squamocin, a prominent member of the Annonaceous acetogenins (B1209576) (ACGs), is a polyketide derived from plants of the Annonaceae family, such as Annona squamosa.[1][2] While extensively studied for its potent cytotoxic and potential antineoplastic properties, a significant body of evidence has illuminated its neurotoxic potential, raising concerns about its safety and therapeutic application.[3][4] This document provides an in-depth technical overview of the neurotoxic mechanisms of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and discusses its associated side effects, with a particular focus on its implication in neurodegenerative disorders.

Core Mechanism of Neurotoxicity

The primary mechanism underlying this compound's neurotoxicity is its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5][6][7] This action disrupts cellular energy metabolism and initiates a cascade of events leading to neuronal cell death.

Mitochondrial Complex I Inhibition and ATP Depletion

This compound acts as a powerful inhibitor of mitochondrial Complex I, a critical enzyme for ATP synthesis.[5][7][8] By binding to the ubiquinone-binding pocket of Complex I, this compound obstructs the electron flow from NADH to ubiquinone, thereby crippling oxidative phosphorylation.[5][7][8] This inhibition leads to a significant and rapid depletion of intracellular ATP levels.[5][9][10] In neuronal cells, which have high energy demands, this ATP deficit compromises vital functions, including the maintenance of ion gradients, neurotransmitter synthesis, and axonal transport, ultimately triggering cell death pathways.[11][12]

Induction of Apoptosis

ATP depletion and mitochondrial dysfunction are potent triggers for apoptosis. This compound has been shown to induce apoptosis in various cell types, including neurons, through both intrinsic and extrinsic pathways.[9][13] Key events in this process include:

-

Caspase Activation: Treatment with this compound leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[9][13]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][13]

-

Modulation of Signaling Kinases: this compound can influence stress-activated protein kinases (SAPK/JNK), further contributing to the apoptotic signaling cascade.[9]

The signaling pathway from mitochondrial inhibition to apoptosis is visualized below.

Caption: this compound-induced neurotoxic signaling pathway.

Quantitative Analysis of Neurotoxicity

The neurotoxic effects of this compound have been quantified in various in vitro models. The following table summarizes key findings from the literature.

| Compound | Experimental Model | Concentration / Dose | Key Neurotoxic Effect | Reference |

| This compound | Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | 15-60 µM | Inhibition of mitochondrial complex I activity; reduction in ATP production. | [9] |

| This compound | Human Glioma (GBM8401), Hepatocellular Carcinoma (Huh-7), Colon Cancer (SW620) Cells | 15-60 µM | Enhanced caspase-3, -8, and -9 activities; induced PARP cleavage. | [13] |

| Annonacin (related acetogenin) | Primary Striatal Neurons | 10 nM | 50% reduction in ATP levels after 24 hours. | [6] |

| Annonacin (related acetogenin) | Cultured Mesencephalic Neurons | 35 nM | Caused death of dopaminergic neurons. | [14] |

| This compound | Human Coronary Artery Smooth Muscle Cells | EC50 = 4 µM | Induced Ca2+-activated K+ current, indicating effects on ion channels. | [15] |

Side Effects and In Vivo Implications

Association with Atypical Parkinsonism

The most significant clinical concern associated with Annonaceous acetogenins, including this compound, is their link to atypical Parkinsonian disorders.[14][16] Epidemiological studies in regions with high consumption of Annonaceae fruits have shown clusters of patients with neurodegenerative symptoms resembling Parkinson's disease but with distinct features, such as poor response to levodopa (B1675098) therapy.[16][17][18][19][20] It is hypothesized that chronic, low-dose exposure to these neurotoxins contributes to the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[6][21]

Genotoxicity and Oxidative Stress

In vivo studies using seed extracts of Annona squamosa, a primary source of this compound, have demonstrated genotoxic effects in rats.[22] At doses of 150 and 300 mg/kg, the extract induced a significant increase in micronuclei frequency and chromosomal aberrations in bone marrow cells.[22] Furthermore, treatment was associated with enhanced lipid peroxidation and decreased levels of glutathione, indicating the induction of oxidative stress in multiple organs, including the brain.[22]

Blood-Brain Barrier Permeability

For a compound to be neurotoxic, it must be able to cross the blood-brain barrier (BBB). Annonaceous acetogenins are highly lipophilic long-chain fatty acids, a characteristic that facilitates passage across biological membranes.[6] While direct quantitative studies on this compound's BBB permeability are limited, its chemical nature strongly suggests it can penetrate the central nervous system to exert its effects on neurons.[23][24][25][26]

Experimental Protocols

Reproducing and validating the neurotoxic effects of this compound requires standardized experimental procedures. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (CCK8/MTT)

-

Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add 10 µL of CCK8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Mitochondrial Complex I Activity Assay

-

Mitochondria Isolation: Isolate mitochondria from cultured neuronal cells or rodent brain tissue using differential centrifugation.

-

Submitochondrial Particle (SMP) Preparation: Prepare SMPs from the isolated mitochondria by sonication and centrifugation.[27]

-

Assay Reaction: In a 96-well plate, incubate SMPs (0.1 mg/mL protein) with this compound at various concentrations in an assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 2 mM KCN, 5 µM antimycin A, pH 7.4).[27]

-

Initiation and Measurement: Initiate the reaction by adding NADH (e.g., 150 µM) and an electron acceptor like duroquinone (B146903) (100 µM).[27] Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time.

-

Analysis: Calculate the rate of NADH oxidation and express the activity as a percentage of the control (untreated SMPs).

Cellular ATP Level Measurement

-

Cell Culture and Treatment: Plate and treat neuronal cells with this compound as described in the viability assay.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial ATP luminescence assay kit.

-

Luciferase Reaction: Add the cell lysate to a luminometer plate containing the luciferase/luciferin reagent.

-

Measurement: Immediately measure the luminescence signal using a luminometer.

-

Analysis: Quantify ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations. Normalize the results to total protein content.

Western Blotting for Apoptosis Markers

-

Protein Extraction: Following treatment with this compound, lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Caption: A typical experimental workflow for assessing neurotoxicity.

Conclusion and Future Directions

This compound exhibits significant neurotoxic potential, primarily driven by its potent inhibition of mitochondrial Complex I, leading to ATP depletion and apoptotic neuronal cell death. The association of its source family, Annonaceae, with atypical Parkinsonian disorders underscores the serious health risks of chronic exposure. While its anti-cancer properties are notable, the risk of severe neurotoxicity presents a major obstacle to its clinical development.

Future research should focus on:

-

Blood-Brain Barrier Permeability: Quantifying the kinetics of this compound transport into the CNS.

-

Chronic Low-Dose Effects: Establishing animal models that mimic long-term, low-level exposure to better understand its role in neurodegeneration.

-

Structural Modifications: Investigating whether the acetogenin (B2873293) structure can be modified to retain anti-cancer activity while reducing neurotoxicity.

A thorough understanding of these factors is critical for any future consideration of this compound or related compounds as therapeutic agents and for assessing the public health risks associated with the consumption of Annonaceae-containing products.

References

- 1. This compound, a new cytotoxic bis-tetrahydrofuran containing acetogenin from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Highly cytotoxic and neurotoxic acetogenins of the Annonaceae: new putative biological targets of this compound detected by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LOADING...... [tmrjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uncoupling of ATP-depletion and cell death in human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine triphosphate depletion reverses sodium-dependent, neuronal uptake of glutamate in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atypical parkinsonism: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atypical Parkinsonism – Symptoms and Causes | Penn Medicine [pennmedicine.org]

- 19. hopkinsmedicine.org [hopkinsmedicine.org]

- 20. Atypical Parkinsonism | Parkinson's Disease [michaeljfox.org]

- 21. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo assessment of genotoxic effects of Annona squamosa seed extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Blood-Brain-Barrier Permeability, Neurotoxicity, and Potential Cognitive Impairment by Pseudomonas aeruginosa's Virulence Factor Pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Squamocin in Annona Species

Audience: Researchers, scientists, and drug development professionals.